

A Comparative Analysis of Pyroxamide and Trichostatin A Potency in HDAC Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of two prominent histone deacetylase (HDAC) inhibitors: **Pyroxamide** and Trichostatin A. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Data Presentation: Potency Comparison

The following table summarizes the inhibitory potency of **Pyroxamide** and Trichostatin A against various HDAC isoforms and cancer cell lines.



Compound	Target	Potency Metric	Value (nM)	Reference(s)
Pyroxamide	HDAC1	ID50	100	[1][2][3][4]
B-cell precursor acute lymphoblastic leukemia (BCP- ALL) cell lines	IC50	2000-6000	[1]	
Trichostatin A	HDACs (general)	IC50	~1.8	[5]
HDAC1	IC50	4.99	[6]	
HDAC3	IC50	5.21	[6]	
HDAC4	IC50	27.6	[6]	_
HDAC6	IC50	16.4	[6]	_
HDAC10	IC50	24.3	[6]	
Breast Cancer Cell Lines	IC50	26.4 - 308.1	[7]	
Ki	3.4	[6]		_

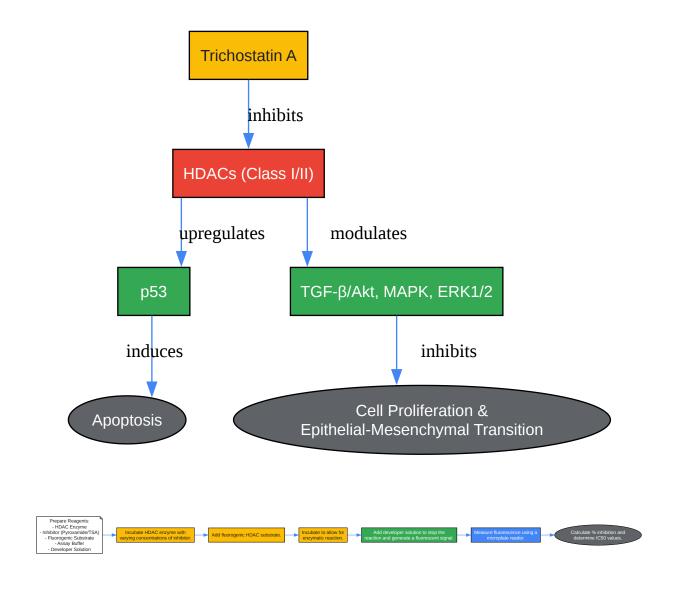
Signaling Pathways

Both **Pyroxamide** and Trichostatin A exert their cellular effects by inhibiting HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This, in turn, modulates various signaling pathways.

Pyroxamide has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21/WAF1, a key regulator of cell cycle progression.[3][4]







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